Edaravone

Catalog No.
S526867
CAS No.
89-25-8
M.F
C10H10N2O
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edaravone

CAS Number

89-25-8

Product Name

Edaravone

IUPAC Name

5-methyl-2-phenyl-4H-pyrazol-3-one

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

QELUYTUMUWHWMC-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)
<1 mg/mL
SOL IN HOT WATER & HOT ALCOHOL; SLIGHTLY SOL IN BENZENE; INSOL IN PETROLEUM ETHER
25.4 [ug/mL]

Synonyms

1 Phenyl 3 methyl 5 pyrazolone, 1-phenyl-3-methyl-5-pyrazolone, 3 Methyl 1 phenyl 2 pyrazolin 5 one, 3-methyl-1-phenyl-2-pyrazolin-5-one, edarabone, edaravone, MCI 186, MCI-186, MCI186, norantipyrine, norphenazone, phenylmethylpyrazolone, Radicava

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=CC=C2

Description

The exact mass of the compound Edaravone is 174.0793 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)<1 mg/mlsol in hot water & hot alcohol; slightly sol in benzene; insol in petroleum ether25.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758622. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Pyrazolones - Antipyrine. It belongs to the ontological category of pyrazolone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Amyotrophic Lateral Sclerosis (ALS)

  • Promising results, but limitations: Edaravone is one of two FDA-approved medications for ALS, aiming to slow disease progression. Studies suggest it may be effective, particularly in early stages (Source 1: ). However, some research indicates limitations, including specific patient criteria for the observed benefits (Source 2: ). Further investigation is ongoing to understand its long-term effects and broader applicability in ALS patients.

Edaravone, chemically known as 3-methyl-1-phenyl-2-pyrazolin-5-one, is a potent free radical scavenger. It is primarily recognized for its ability to scavenge hydroxyl radicals and peroxynitrite radicals, which are implicated in oxidative stress-related pathologies. Edaravone has been used clinically for the treatment of amyotrophic lateral sclerosis and has gained attention for its neuroprotective properties due to its antioxidant capabilities . The compound has a molecular formula of C₁₀H₁₀N₂O and an average molecular weight of approximately 174.203 g/mol .

  • Free radical scavenging: Edaravone's structure allows it to scavenge free radicals, potentially reducing oxidative stress and protecting neurons from damage [].
  • Glutamate modulation: Edaravone might regulate glutamate, a neurotransmitter, thereby reducing excitotoxicity, a process that can damage neurons [].
  • Anti-inflammatory effects: Studies suggest edaravone may possess anti-inflammatory properties, which could be beneficial in ALS and stroke where inflammation plays a role [].
, particularly those involving free radicals. It exhibits high reactivity with hydroxyl radicals, with rate constants estimated at around 4.1×108dm3mol1s14.1\times 10^8\,\text{dm}^3\,\text{mol}^{-1}\,\text{s}^{-1} . The compound can also react with peroxynitrite to yield predominantly 4-NO-edaravone . These reactions contribute to its effectiveness as an antioxidant, helping to mitigate oxidative damage in biological systems.

The biological activity of edaravone is largely attributed to its antioxidant properties. It has been shown to inhibit lipid peroxidation and suppress endothelial cell damage induced by lipid peroxides . Furthermore, edaravone may possess anti-inflammatory effects, as it inhibits neutrophil activation and reduces the expression of inducible nitric oxide synthase and neuronal nitric oxide synthase in animal models . Its unique mechanism allows it to offer neuroprotection in conditions associated with oxidative stress, such as cerebral ischemia.

  • Preparation of Reactants: Gather necessary reagents including phenyl hydrazine and acetylacetone.
  • Condensation Reaction: Mix the reactants under acidic conditions to facilitate the formation of the pyrazolone structure.
  • Purification: Isolate the product through crystallization or chromatography techniques.

The detailed steps can vary based on laboratory protocols but generally follow this framework.

Edaravone is primarily used in medical settings for its neuroprotective effects. Its applications include:

  • Treatment of Amyotrophic Lateral Sclerosis: Approved in several countries for managing this progressive neurodegenerative disease.
  • Cerebral Ischemia: Utilized in conditions where oxidative stress plays a role in neuronal damage.
  • Radioprotection: Investigated for potential use as a radioprotective agent due to its ability to scavenge free radicals generated during radiation exposure .

Research indicates that edaravone interacts with various biological systems, particularly concerning its antioxidant activity. Studies show that it effectively scavenges reactive oxygen species, reducing oxidative stress markers in cellular models . Additionally, edaravone's interactions with other compounds have been explored; for instance, it has been noted that while it does not significantly affect superoxide production directly, it can modulate other pathways related to oxidative damage .

Several compounds share structural or functional similarities with edaravone. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Hydroxy-2-methyl-3-(phenyl) propan-1-oneKetone derivativeExhibits similar radical scavenging properties but different reactivity profiles.
TroloxWater-soluble vitamin E analogStrong antioxidant properties but less specific for peroxynitrite compared to edaravone.
N-acetylcysteineAmino acid derivativeKnown for its mucolytic properties and cysteine donor capabilities; broader applications beyond radical scavenging.

Edaravone stands out due to its specific action against hydroxyl and peroxynitrite radicals, making it particularly effective in neuroprotective applications.

Spectrophotometric methods represent fundamental analytical approaches for edaravone quantification, offering advantages including simplicity, cost-effectiveness, and rapid analysis capabilities. These techniques exploit the ultraviolet-visible absorption characteristics of edaravone for quantitative determination.

UV-Vis Absorption Spectroscopy

Ultraviolet-visible absorption spectroscopy serves as a primary analytical technique for edaravone quantification, utilizing the compound's characteristic absorption properties in the UV region. The fundamental approach involves measuring absorbance at specific wavelengths corresponding to edaravone's maximum absorption [1] [2] [3].

Edaravone exhibits characteristic absorption maxima in the wavelength range of 240-245 nanometers, with most analytical methods utilizing detection at 243 nanometers [2] [3] [4]. The compound demonstrates excellent linearity in the concentration range of 2-14 micrograms per milliliter, with correlation coefficients exceeding 0.999 [3]. The spectrophotometric determination relies on the pyrazolone ring system of edaravone, which provides distinctive chromophoric properties enabling selective quantification [2].

Method development considerations include solvent selection, with methanol frequently employed as the dissolution medium due to edaravone's favorable solubility characteristics [2]. The analytical wavelength selection requires careful optimization to ensure maximum sensitivity while minimizing interference from degradation products or excipients. Validation studies demonstrate acceptable precision and accuracy parameters, with relative standard deviations typically below 2 percent for intra-day precision [2].

Temperature control during analysis proves critical, as edaravone exhibits thermal instability that can affect spectrophotometric measurements. Sample preparation protocols typically involve dissolution in methanol followed by appropriate dilution with the same solvent to achieve concentrations within the linear range [4]. The method demonstrates suitability for routine quality control analysis of bulk pharmaceutical material and finished dosage forms.

Derivative Spectroscopy Approaches

Derivative spectroscopy techniques provide enhanced selectivity and resolution capabilities for edaravone analysis, particularly when dealing with combination formulations or samples containing potential interfering substances. These methods utilize mathematical transformation of conventional absorption spectra to improve analytical specificity [5] [6] [7].

First-order derivative spectroscopy has been extensively developed for simultaneous estimation of edaravone with other pharmaceutical compounds [5] [6]. The technique involves measurement of the first derivative of absorbance with respect to wavelength (dA/dλ), enabling determination of edaravone at specific zero-crossing points where interfering compounds exhibit minimal contribution [5].

For edaravone analysis in combination with citicoline sodium, the zero-crossing method utilizes measurement at 271.20 nanometers for edaravone quantification [5] [7]. The method demonstrates excellent linearity over the range of 1-6 micrograms per milliliter with correlation coefficients exceeding 0.999 [5]. Limit of detection and quantification values of 0.032 and 0.098 micrograms per milliliter respectively demonstrate the method's sensitivity [5].

Alternative derivative approaches include ratio derivative spectroscopy, which enables simultaneous determination through measurement at different wavelengths. For edaravone-citicoline combinations, ratio derivative measurements at 258.40 nanometers provide selective edaravone quantification [1]. The technique demonstrates correlation coefficients of 0.999 and recovery studies exceeding 99 percent, confirming method accuracy [1].

When combined with argatroban, first derivative spectroscopy utilizes zero-crossing at 280.47 nanometers for edaravone determination [6]. The method shows linearity over 10-35 micrograms per milliliter with correlation coefficients greater than 0.998 [6]. Limit of detection and quantification values of 1.59 and 4.83 micrograms per milliliter respectively indicate adequate sensitivity for pharmaceutical analysis [6].

Derivative spectroscopy approaches require careful optimization of instrumental parameters including scan speed, spectral bandwidth, and derivative order to achieve optimal analytical performance. The mathematical transformation inherently amplifies noise, necessitating signal averaging and appropriate smoothing algorithms to maintain acceptable signal-to-noise ratios.

Chromatographic Separations

Chromatographic techniques represent the most widely employed analytical approaches for edaravone quantification, offering superior selectivity, sensitivity, and capability for separation from degradation products and related impurities. High-performance liquid chromatography and high-performance thin-layer chromatography constitute the primary chromatographic methodologies utilized for edaravone analysis.

HPLC Method Development with Different Stationary Phases

High-performance liquid chromatography method development for edaravone requires careful consideration of stationary phase chemistry, mobile phase composition, and detection parameters to achieve optimal separation and quantification performance. Various stationary phases have been successfully employed for edaravone analysis, each offering distinct selectivity characteristics [1] [8] [9] [10].

Octadecylsilyl (C18) stationary phases represent the most frequently utilized columns for edaravone analysis due to their versatility and robust performance [1] [8] [9] [10]. The Hypersil C18 column has been extensively validated for edaravone determination in biological matrices including human plasma and serum [1]. Mobile phase optimization typically involves phosphate buffer systems adjusted to pH 8.2 combined with methanol in 50:50 volume ratios [1]. Detection wavelengths of 240 nanometers provide optimal sensitivity while minimizing interference from biological matrix components.

Alternative C18 phases including Phenomenex Luna C18 columns demonstrate excellent performance for simultaneous analysis of edaravone with other pharmaceutical compounds [1]. Acetonitrile-water mobile phases in 70:30 ratios enable effective separation with detection at 244 nanometers [1]. The Inertsil WP300 C18 column, specified in Japanese Pharmacopoeia methods, utilizes methanol and 0.1 percent acetic acid mobile phases with detection at 240 nanometers [9].

For specialized applications requiring enhanced selectivity, alternative stationary phase chemistries provide valuable analytical options. Diamonsil C18 columns with ammonium acetate-acetonitrile mobile phases enable determination of phenylhydrazine residues in edaravone formulations [1]. The methodology utilizes detection at 233 nanometers and demonstrates capability for trace impurity analysis.

Cyano and phenyl-bonded stationary phases offer alternative selectivity mechanisms for challenging separation problems [11] [12]. These phases provide enhanced π-π interactions with aromatic compounds, potentially improving resolution of edaravone from structurally related impurities. Biphenyl stationary phases demonstrate particular utility for positional isomer separations and can provide complementary selectivity to conventional C18 phases [11].

Method development considerations include optimization of gradient elution profiles for complex sample matrices. Linear gradient systems utilizing water-acetonitrile or water-methanol mobile phases with formic acid modifiers enable effective separation of edaravone from degradation products [10]. Temperature control proves critical, with column temperatures typically maintained at 30-40 degrees Celsius to ensure reproducible retention times and peak shapes [9].

System suitability requirements include theoretical plate counts exceeding 2000 and tailing factors below 1.4 to ensure adequate separation efficiency [9]. Resolution criteria require baseline separation between edaravone and closest eluting impurities with resolution values greater than 1.5 [10]. Validation parameters demonstrate excellent linearity over concentration ranges from 6.8 to 68.6 micrograms per milliliter with correlation coefficients exceeding 0.999 [10].

HPTLC Validation Protocols

High-performance thin-layer chromatography provides a valuable alternative to conventional HPLC for edaravone analysis, offering advantages including reduced solvent consumption, parallel sample processing capability, and cost-effective operation [2] [13] [14]. HPTLC method development requires systematic optimization of stationary phase, mobile phase, and detection parameters to achieve validated analytical performance.

Stationary phase selection typically involves silica gel 60 F254 plates, which provide appropriate retention characteristics for edaravone analysis [13] [14]. Alternative reversed-phase materials including RP-18 plates enable analysis of polar sample matrices and provide different selectivity profiles [1]. Plate conditioning and activation procedures require standardization to ensure reproducible analytical performance.

Mobile phase development for HPTLC follows systematic optimization approaches examining various solvent combinations and ratios [13] [14]. For edaravone analysis, toluene-methanol systems in 6:4 volume ratios provide effective separation with retention factor values of approximately 0.66 [13]. Alternative mobile phase systems include n-hexane-ethyl acetate combinations in 7:3 ratios, yielding retention factors of 0.4 for stability-indicating applications [2] [14].

Detection methodologies for HPTLC analysis utilize densitometric measurement at optimized wavelengths [2] [13] [14]. Ultraviolet detection at 254 nanometers enables quantification with good sensitivity and selectivity [13]. For enhanced sensitivity, detection at 245 nanometers provides improved analytical performance for trace level analysis [2]. Three-dimensional overlay spectral analysis confirms peak purity and identity [2].

Validation protocols for HPTLC methods follow International Conference on Harmonization guidelines encompassing linearity, accuracy, precision, specificity, and robustness parameters [13] [14]. Linearity studies demonstrate excellent correlation over ranges from 200-600 nanograms per spot with correlation coefficients of 0.9995 [13]. For stability-indicating applications, linearity extends to 100-1400 nanograms per band with correlation coefficients of 0.9958 [2].

Accuracy assessment through recovery studies demonstrates values ranging from 98.5 to 100.9 percent across multiple concentration levels [2] [13]. Precision evaluation includes intra-day and inter-day studies with relative standard deviations below 2 percent for acceptable analytical performance [13]. Specificity studies confirm complete separation of edaravone from degradation products and excipients under stress conditions [14].

Limit of detection and quantification values demonstrate adequate sensitivity for pharmaceutical analysis, with detection limits of 0.039 micrograms per milliliter and quantification limits of 0.12 micrograms per milliliter [2]. Robustness evaluation examines the effects of minor variations in chamber saturation time, mobile phase composition, and detection wavelength on analytical performance [2].

Quality by Design approaches enable systematic HPTLC method development through risk assessment and experimental design methodologies [14]. Plackett-Burman screening designs identify critical method parameters, while response surface methodology optimizes separation conditions. The approach ensures robust analytical performance across the defined method space.

Mass Spectrometric Characterization

Mass spectrometry coupled with liquid chromatography represents the most sensitive and specific analytical approach for edaravone quantification, particularly in biological matrices and complex sample types. The technique provides unambiguous identification through molecular mass information and characteristic fragmentation patterns while enabling quantification at nanogram concentration levels [15] [16] [17] [18] [19].

Electrospray ionization serves as the primary ionization technique for edaravone mass spectrometric analysis, operating in both positive and negative ion modes depending on analytical requirements [15] [16] [18] [19]. Positive ion mode typically utilizes protonated molecular ions [M+H]+ at mass-to-charge ratio 175.1, while negative ion mode employs deprotonated species [M-H]- at 173.1 [18] [19]. The choice of ionization mode depends on matrix effects, sensitivity requirements, and specificity considerations.

Tandem mass spectrometry utilizing multiple reaction monitoring provides enhanced selectivity and sensitivity for quantitative analysis [15] [16] [17] [18] [19]. Characteristic fragmentation patterns for edaravone include transitions from protonated molecular ions to product ions at mass-to-charge ratios 133.0, 92.2, and 77.1 [15] [18] [19]. The most abundant transition 175.1 → 133.0 in positive mode and 173.1 → 92.2 in negative mode serve as quantification channels for analytical methods [18] [19].

Chromatographic separation prior to mass spectrometric detection utilizes various column chemistries optimized for edaravone retention and peak shape [15] [16] [18] [19]. Ultimate XB-C8 columns (2.1 × 50 mm, 3.0 micrometers) provide effective separation for plasma analysis with detection limits of 10 nanograms per milliliter [15]. Agilent Eclipse Plus C18 columns (100 × 2.1 mm, 3.5 micrometers) enable tissue distribution studies with quantification ranges from 2-2000 nanograms per milliliter [16].

For specialized applications requiring enhanced polar compound retention, hydrophilic interaction liquid chromatography columns including Waters Atlantis HILIC Silica (150 × 2.1 mm, 3 micrometers) provide alternative selectivity mechanisms [18]. These phases utilize acetonitrile-rich mobile phases with ammonium formate and formic acid modifiers for optimal edaravone elution characteristics.

Mobile phase optimization considers both chromatographic separation and mass spectrometric ionization efficiency [15] [16] [18] [19]. Formic acid modifiers in concentrations from 0.02 to 0.1 percent enhance ionization while maintaining chromatographic performance [16] [19]. Ammonium formate additions at 5-10 millimolar concentrations improve peak shape and sensitivity for certain applications [16] [18].

Internal standard selection requires compounds with similar physicochemical properties and extraction behavior to edaravone while exhibiting distinct mass spectrometric characteristics [15] [16] [18] [19]. 3-methyl-1-p-tolyl-5-pyrazolone serves as an effective internal standard with mass transition 189.2 → 147.0 for positive ion mode analysis [15] [17]. Phenacetin provides an alternative internal standard option with transition 180.2 → 110.0 [19].

Sample preparation methodologies for biological matrices typically employ protein precipitation using acetonitrile or methanol-acetonitrile mixtures [16] [19]. For enhanced stability, sodium metabisulfite addition to collection tubes prevents oxidative degradation during sample processing [19]. Extraction recoveries typically exceed 85 percent across the analytical range with matrix effects below 15 percent [16].

Validation parameters for mass spectrometric methods demonstrate exceptional analytical performance with lower limits of quantification ranging from 2-10 nanograms per milliliter depending on matrix complexity [15] [16] [19]. Linear ranges extend from the lower limit of quantification to 1000-2000 nanograms per milliliter with correlation coefficients exceeding 0.99 [15] [16]. Precision studies show relative standard deviations below 10 percent for both intra-day and inter-day measurements [16] [19].

Stability-Indicating Assay Development

Stability-indicating analytical methods represent critical tools for edaravone analysis due to the compound's susceptibility to hydrolytic, oxidative, and photolytic degradation. These methods must demonstrate capability to separate and quantify edaravone in the presence of all potential degradation products formed under stress conditions [20] [21] [22] [23] [14].

Stress testing protocols follow International Conference on Harmonization guidelines encompassing acidic, basic, neutral, oxidative, photolytic, and thermal degradation conditions [22] [23] [14]. Edaravone demonstrates pH-dependent degradation behavior with rate constants varying from 0.00983 minutes⁻¹ under acidic conditions (pH 2) to 0.0201 minutes⁻¹ under basic conditions (pH 10) [20]. The compound exhibits relative stability in its unionized form at low pH but undergoes rapid degradation in neutral to alkaline environments where ionization occurs [20].

Hydrolytic degradation studies reveal that edaravone undergoes almost complete decomposition within 60 minutes at pH 7, presenting significant challenges for oral formulation development [20]. The degradation mechanism involves nucleophilic attack by hydroxide ions leading to pyrazoline ring opening and formation of multiple degradation products [20]. Basic conditions accelerate degradation due to increased anion formation at pH values above the compound's pKa of approximately 7 [20].

Oxidative stress testing utilizing 3 percent hydrogen peroxide demonstrates degradation rate constants of 0.00924 minutes⁻¹, similar to acidic hydrolytic conditions [20]. The mechanism involves electron transfer processes leading to peroxyl radical formation and subsequent oxidative degradation to dione products [20]. Antioxidant addition, particularly sodium metabisulfite, provides effective stabilization for oxidatively labile formulations [21].

Photolytic degradation under ultraviolet light exposure results in extensive decomposition with formation of multiple photoproducts [14]. The degradation pathway involves excitation of the chromophoric pyrazoline system leading to ring cleavage and rearrangement reactions. Light protection strategies prove essential for maintaining edaravone stability in pharmaceutical formulations.

Thermal degradation studies under dry heat conditions demonstrate significant decomposition with formation of thermally induced degradation products [14]. The process involves thermal ring opening and subsequent condensation reactions yielding complex degradation mixtures. Temperature control during manufacturing and storage proves critical for maintaining product stability.

Analytical method development for stability-indicating assays requires separation of edaravone from all potential degradation products with baseline resolution [22] [23] [14]. Quality by Design approaches utilize experimental design methodologies including Plackett-Burman screening and central composite designs to optimize separation conditions [22]. Critical method parameters include mobile phase pH, organic modifier concentration, gradient profile, and column temperature.

High-performance liquid chromatography methods typically employ C18 stationary phases with acidified mobile phases to suppress ionization and improve peak shapes [22] [23]. Gradient elution profiles using acetonitrile-water systems with formic acid modifiers enable separation of edaravone from degradation products across the pH stability range. Detection wavelengths of 243-244 nanometers provide optimal sensitivity while maintaining specificity for degradation product monitoring.

Thin-layer chromatography approaches offer cost-effective alternatives for stability-indicating analysis [14]. Silica gel stationary phases with petroleum ether-ethyl acetate-glacial acetic acid mobile systems provide effective separation of edaravone from stress degradation products. Densitometric detection at 244 nanometers enables quantification with validation parameters meeting pharmaceutical requirements.

Forced degradation kinetic studies enable determination of degradation rate constants and half-life values under various stress conditions [20] [14]. First-order kinetic models typically describe edaravone degradation behavior, enabling prediction of stability under storage conditions. The kinetic data supports formulation development and shelf-life determination for pharmaceutical products.

Stabilization strategies for improving edaravone stability include solid dispersion formation with hydrophilic polymers such as Kollidon VA64 [20]. The polymer provides molecular-level dispersion and hydrogen bonding interactions that reduce degradation rates across all pH conditions. Rate constant reductions of 60-85 percent demonstrate the effectiveness of this stabilization approach [20].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

1-phenyl-3-methyl-5-pyrazolone appears as white to off-white powder or crystals. (NTP, 1992)
DryPowde

Color/Form

MONOCLINIC PRISMS FROM WATER
WHITE POWDER OR CRYSTALS

XLogP3

1.3

Exact Mass

174.0793

Boiling Point

549 °F at 105 mm Hg (NTP, 1992)
191 °C @ 17 MM HG; 287 °C @ 105 MM HG

Appearance

Solid powder

Melting Point

261 to 266 °F (NTP, 1992)
129.7
129.0 °C
127 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 216 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 15 of 216 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 201 of 216 companies with hazard statement code(s):;
H302 (26.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (24.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (27.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (42.79%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (17.41%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for improving neurological symptoms and damage from acute ischemic stroke and delaying disease progression of ALS.
FDA Label

Livertox Summary

Edaravone is a free radical scavenger and neuroprotective agent used for therapy of amyotrophic lateral sclerosis. Edaravone is associated with a low rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent, acute liver injury.

Drug Classes

Amyotrophic Lateral Sclerosis Agents

Pharmacology

Edaravone scavenges free hydroxyl radicals and peroxynitrite radicals which are highly associated with neuronal damage/death from many cerebral vascular disorders such as ischemic strokes and degenerative neurological disorders such as ALS. It exerts a neuroprotective and antioxidant effect and delays disease progression by limiting the extent of lipid peroxidation via free radical generation and cell membrane damage from oxidative stress. It reversed the reduction in regional blood flow and cerebral edema in a case of ischemic stroke.

MeSH Pharmacological Classification

Free Radical Scavengers

ATC Code

N - Nervous system
N07 - Other nervous system drugs
N07X - Other nervous system drugs
N07XX - Other nervous system drugs
N07XX14 - Edaravone

Mechanism of Action

Nootropic and neuroprotective effects are mediated through inhibiting lipid peroxidation and scavenging free radicals. Edaravone acts to increase prostacyclin production, decrease lipoxygenase metabolism of arachidonic acid by trapping hydroxyl radicals, and inhibit alloxan-induced lipid peroxidation and quench active oxygen species. It targets various kinds of cells, including neurons, endothelial cells and myocardial cells [A19143]. There is also evidence of reduction of neuronal nitric oxide synthase (nNOS) levels and potentiation of SOD1 levels after transient ischemia in rabbits thus preventing spinal cord injury.

Vapor Pressure

less than 0.01 mm Hg at 68 °F (NTP, 1992)
LESS THAN 0.01 MM @ 20 °C

Pictograms

Irritant

Irritant

Other CAS

89-25-8

Wikipedia

Edaravone

Biological Half Life

The mean terminal elimination half-life of edaravone is 4.5 to 6 hours and the half-lives of its metabolites are 2 to 2.8 hours.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Hair dyeing

Methods of Manufacturing

CONDENSATION OF PHENYLHYDRAZINE WITH ETHYL ACETOACETATE
BY CONDENSATION OF PHENYLHYDRAZINE WITH ETHYLACETOACETATE.

General Manufacturing Information

Synthetic dye and pigment manufacturing
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: ACTIVE

Dates

Last modified: 08-15-2023

Evaluation of Edaravone effects on the differentiation of human adipose derived stem cells into oligodendrocyte cells in multiple sclerosis disease in rats

Mohammad Bakhtiari, Nazem Ghasemi, Hossein Salehi, Noushin Amirpour, Mohammad Kazemi, Mohammad Mardani
PMID: 34265362   DOI: 10.1016/j.lfs.2021.119812

Abstract

Among all the treatments for Multiple Sclerosis, stem cell transplantation, such as ADSCs, has attracted a great deal of scientific attention. On the other hand, Edaravone, as an antioxidant component, in combination with stem cells, could increase the survival and differentiation potential of stem cells.
42 rats were divided into: Control, Cuprizone (CPZ), Sham, Edaravone (Ed), hADSCs, and Ed/hADSCs groups. Following induction of cuprizone, induced MS model, behavioral tests were designed to evaluate motor function during. Luxal fast blue staining was done to measure the level of demyelination and remyelination. Immunofluorescent staining was used to evaluate the amount of MBP, OLIG2, and MOG proteins. The mRNA levels of human MBP, MOG, and OLIG2 and rat Mbp, Mog, and Olig2 were determined via RT-PCR.
Flow cytometry analysis exhibited that the extracted cells were positive for CD73 (93.8 ± 3%) and CD105 (91.6 ± 3%), yet negative for CD45 (2.06 ± 0.5%). Behavioral tests, unveiled a significant improvement in the Ed (P < 0.001), hADSCs (P < 0.001), and Ed/hADSCs (P < 0.001) groups compared to the others. In the Ed/hADSCs group, the myelin density was significantly higher than that in the Ed treated and hADSCs treated groups (P < 0.01). Edaravone and hADSCs increased the expression of Mbp, Mog, and Olig2 genes in the cuprizone rat models. Moreover, significant differences were seen between the Ed treated and hADSCs treated groups and the Ed/hADSCs group (P < 0.05 for Mbp and Olig2 and P < 0.01 for Mog).
Edaravone in combination with hADSCs reduced demyelination and increased oligodendrogenesis in the cuprizone rat models.


ACUTE ISCHEMIC STROKE IN WOMEN: EFFICACY OF THE FREE RADICAL SCAVENGER EDARAVONE

Yuriy P Vdovychenko, Oleg A Loskutov, Oleksandr A Halushko, Maryna A Trishchynska, Dmytro O Dziuba, Tetiana M Povietkina, Alla D Vitiuk
PMID: 33851591   DOI:

Abstract

The aim: To investigate the effectiveness of usage of the free radical scavenger Edaravone in the therapy of women with AIS.
Materials and methods: A prospective study was conducted of 48 women with AIS, divided into two groups. Patients in the first group (n = 36) were treated with edaravone 30 mg twice a day intravenously. Neuroprotectors were not used in the control group (n = 12). Clinical-instrumental and neurological examination (Glasgow scale (SCG), FOUR, NIHSS, and neuronspecific enolase (NSE) levels) were performed on all patients.
Results: The mean FOUR score in the 1th group increased from 11.04±0.85 to 15.47±0.63 points against 11.39±0.56 to 13.46±1.49 in the control group (pp<0.05). The level of NSE in control group patients increased 10-fold (from 9.2 to 96.4 ng/ml, p<0.01). Subsequently, there was a rapid decrease in NSE level in 1th group, and in the control group until 10 days of treatment, the level of NSE did not reach the reference values (p p<0.05).
Conclusions: The introduction of edaravone in women with AIS results in positive results already in the acute period of the disease. The use of edaravon was significantly effective on the FOUR scale and the dynamics of NSE levels.


Design, synthesis, and neuroprotective effects of novel hybrid compounds containing edaravone analogue and 3-n-butylphthalide ring-opened derivatives

Xuejiao Li, Xinxin Wang, Longfei Miao, Yuying Guo, Renbin Yuan, Hongqi Tian
PMID: 33839420   DOI: 10.1016/j.bbrc.2021.03.171

Abstract

To develop anti-ischemic stroke drugs with higher blood-brain barrier (BBB) penetrating capability and neuroprotective activity, a series of hybrid compounds containing edaravone analogue and 3-n-butylphthalide (NBP) ring-opened derivatives were synthesized and biologically evaluated. Among them, compound 10a displayed the highest protective activity in SH-SY5Y cells against oxygen and glucose deprivation (OGD) and H
O
insults. Experiment results indicated that 10a could inhibit platelet aggregation via the synergistic action of the edaravone analogue and NBP, and its oral administration protected the rats against ischemia/reperfusion-induced brain injury. Moreover, 10a effectively inhibited apoptosis and reduced oxidative stress in OGD-exposed cells. Further analysis suggested that 10a might alleviate oxidative damage in SH-SY5Y cells via the modulation of the Nrf2 pathway. Collectively, these findings demonstrate that 10a can emerge as a potential candidate drug for the treatment of ischemic stroke.


Renal function in amyotrophic lateral sclerosis patients on long-term treatment with edaravone

Asako Kakimoto, Masatoshi Ishizaki, Hidetsugu Ueyama, Yasushi Maeda, Mitsuharu Ueda
PMID: 34032759   DOI: 10.1097/MD.0000000000026127

Abstract

Edaravone, a free radical-scavenger, was approved in Japan for the treatment of amyotrophic lateral sclerosis (ALS). However, the effect of the drug on renal function in ALS patients remains unclear. This study aimed to investigate renal function in ALS patients on long-term treatment with edaravone by measuring the serum estimated glomerular filtration rate based on cystatin C (eGFR-CysC).In a retrospective study, the data of ALS patients who were treated with over 10 cycles of intravenous edaravone treatment and were evaluated by eGFR-CysC before and after 10 cycles of treatment between July 2015 and June 2018 were analyzed. Then, the results were compared with those of a control ALS group that had never been treated with edaravone.There were 11 patients with ALS who received over 10 cycles of intravenous edaravone treatment. The mean interval between the first and final eGFR-CysC measurements was 18.7 ± 7.9 months. Three patients (27.3%) had >20 mL/min/1.73 m2 decrease in serum eGFR-CysC. However, no patients discontinued edaravone treatment because of renal dysfunction. The average variation rate of eGFR-CysC was not different between the long-term edaravone group (0.29 ± 1.07) and the control group (-0.34 ± 0.40).This retrospective, single-center analysis showed no clinical exacerbation of renal function in ALS patients who received long-term treatment with edaravone.


Impact of edaravone on serum CXC chemokine ligand-13 levels and perioperative neurocognitive disorders in elderly patients with hip replacement

Hai-Hui Xie, Hong-Yan Ma, Shu Zhang, Jian-Wen Li, Qi Han, Hui-Qun Chen, Bo-Qin Su, Jian-Ping Zhou
PMID: 34133348   DOI: 10.1097/CM9.0000000000001492

Abstract

Perioperative neurocognitive disorders (PND) are a series of severe complications in the perioperative and anesthetic periods with a decline in memory, execution ability, and information processing speed as the primary clinical manifestation. This study aimed to evaluate the impact of edaravone (EDA) on PND and peripheral blood C-X-C motif chemokine ligand 13 (CXCL13) levels in elderly patients with hip replacement.
A total of 160 elderly patients undergoing hip arthroplasty in Affiliated Dongguan People's Hospital of Southern Medical University (from March 2016 to March 2018) were randomly and double-blindly categorized into an EDA group and a control group (CON). Group EDA was administered intravenously EDA 30 min before surgery, and group CON was administered intravenously saline. The cognitive function of the two groups was evaluated 1-day before the operation and at 1 and 12 months after surgery, and the incidence of post-operative delirium was tested on days 1, 3, and 7 after surgery using the Chinese version of the confusion assessment method. Serum CXCL13 and interleukin (IL)-6 concentrations were measured before anesthesia, during surgery (30 min after skin incision), and on days 1, 3, and 7 after surgery. The continuous variables in accordance with normal distribution were tested using the Student's t test, the continuous variables without normal distribution using the Mann-Whitney U test, and categorical variables by the χ2 test or Fisher exact test.
The incidence of post-operative delirium within 7 days after surgery was significantly higher in group CON than that in group EDA (31.3% vs. 15.0%, t = -5.6, P < 0.001). The modified telephone interview for cognitive status and activities of daily life scores were significantly higher in the group EDA than those in the group CON at 1 month (39.63 ± 4.35 vs. 33.63 ± 5.81, t = -2.13, P < 0.05 and 74.3 ± 12.6 vs. 61.2 ± 13.1, t = -1.69, P < 0.05) and 12 months (40.13 ± 5.93 vs. 34.13 ± 5.36, t = -3.37, P < 0.05 and 79.6 ± 11.7 vs. 65.6 ± 16.6, t = -2.08, P < 0.05) after surgery; and the incidence of neurocognitive dysfunction was significantly lower in the group EDA than that in the group CON (P < 0.05). Serum CXCL13 and IL-6 concentrations were significantly lower in the group EDA than those in the group CON during and after surgery (P < 0.05).
EDA can significantly reduce the serum concentrations of CXCL13 and IL-6 and improve the PND of patients.


Safety and efficacy of edaravone for patients with acute stroke: A protocol for randomized clinical trial

Hailei Shan, Guangmei Jiao, Xi Cheng, Zhijie Dou
PMID: 33663100   DOI: 10.1097/MD.0000000000024811

Abstract

We performed a randomized clinical trial protocol to assess the effectiveness of edaravone for acute stroke. We hypothesized that edaravone is beneficial in improving neurological impairment resulting from acute stroke.
The protocol was reviewed and approved by the Research Ethics Board of Affiliated Hospital of Chengde Medical University (0092-2394), each participant signed a written consent before participating, and SPIRIT guidelines were followed throughout. The inclusion criteria for patients were as follows: diagnosed as acute stroke (ischemic stroke or intracerebral hemorrhage) by head CT or MRI within 72 hours; age greater than 18; motor function disorder; Glasgow Coma Scale greater than 12. Patients with the following symptoms were excluded: concurrent serious complications, such as coma, drug allergy, mental disorder, and other severe organic lesions in the brain. Sixty patients were finally included in the study. The control group accepted conventional treatment, while the treatment group received edaravone treatment on top of the conventional treatment of the control group. After treatment, the differences in functional movement, living ability score, neurological score, treatment effect, and adverse reaction of these 2 groups were tested and compared.
As aging worsens, the incidence of acute stroke continues to increase. Brain damage will induce the production of oxygen radicals, which can damage the cytomembrane of brain cells and finally damage the nervous system and cause cerebral injury as well as the cerebral edema. Edaravone is an antioxidant and oxygen radical scavenger that can inhibit lipid peroxidation during the scavenging of oxygen free radicals. Besides, it can also elicit anti-inflammatory protective effects for nerve cells, increase cerebral blood flow volume, prevent the aggravation of cerebral hypoperfusion toward necrosis, reduce nerve damage, and improve neurological functions and prognosis. This is the first randomized controlled trial to assess the efficacy of edaravone for treating acute stroke. High quality, large sample size, multicenter randomized trials are still required.
researchregistry6492.


Protective Effect of Edaravone against Cationic Lipid-Mediated Oxidative Stress and Apoptosis

Takeshi Terada, Jayesh A Kulkarni, Ariel Huynh, Yuen Yi C Tam, Pieter Cullis
PMID: 33390543   DOI: 10.1248/bpb.b20-00679

Abstract

Liposomes containing ionizable cationic lipids have been widely used for the delivery of nucleic acids such as small-interfering RNA and mRNA. The utility of cationic lipids with a permanent positive charge, however, is limited to in vitro transfection of cultured cells due to its dose-limiting toxic side effects observed in animals. Several reports have suggested that the permanently charged cationic lipids induce reactive oxygen species (ROS) and ROS-mediated toxicity in cells. We therefore hypothesized that the concomitant use of ROS inhibitor could reduce toxicity and improve drug efficacy. In this study, suppression of the cationic toxicity was evaluated using an ROS scavenger, edaravone, which is a low-molecular-weight antioxidant drug clinically approved for acute-phase cerebral infarction and amyotrophic lateral sclerosis. Cell viability assay in the mouse macrophage-like cell line RAW264 indicated that the concomitant use of edaravone were not able to suppress the cytotoxicity induced by cationic liposomes comprised of monovalent cationic lipid N-(1-[2,3-dioleyloxy]propyl)-N,N,N-trimethylammonium chloride (DOTMA) over a short period of time. Cationic lipids-induced necrosis was assumed to be involved in the cytotoxicity upon short-term exposure to cationic liposomes. On the other hand, the significant improvement of cell viability was observed when the short treatment with cationic liposomes was followed by exposure to edaravone for 24 h. It was also confirmed that apoptosis inhibition by ROS elimination might have contributed to this effect. These results suggest the utility of continuous administration with edaravone as concomitant drug for suppression of adverse reactions in therapeutic treatment using cationic liposomes.


Bacterial Meningitis Due to Streptococcus pneumoniae in a 7-Month-Old Girl Who Received Three Doses of 13-Valent Pneumococcal Conjugate Vaccine

Keishi Yoshida, Hidehiko Narazaki, Hajime Okada, Atsushi Takagi, Yasuhiko Itoh
PMID: 33311009   DOI: 10.1272/jnms.JNMS.2020_87-510

Abstract

In Japan, pneumococcal vaccine has been routinely administered since 2010 to prevent invasive pneumococcal diseases such as Streptococcus pneumoniae meningitis. We describe a case of pneumococcal meningitis in a 7-month-old girl who had received three doses of 13-valent pneumococcal conjugate vaccine. Brain magnetic resonance imaging showed infarcts in the right frontal region, and she was treated with antibiotics, intravenous immunoglobulin, dexamethasone, and edaravone. On day 27, an enhanced brain CT scan showed improvement of abnormal findings in the frontal region, except for slight atrophy. The S. pneumoniae serotype was 12F, which is not included in the 13-valent pneumococcal conjugate vaccine. A future vaccine is expected to use cross-reactivity to target common antigens.


Effects of intravenous thrombolysis with alteplase combined with edaravone on cerebral hemodynamics and T lymphocyte level in patients with acute cerebral infarction

Xiu-Xiu Li, Shi-Hui Liu, Su-Jing Zhuang, Shi-Feng Guo, Shou-Liang Pang
PMID: 33327266   DOI: 10.1097/MD.0000000000023414

Abstract

Our study aimed to investigate the effect of intravenous thrombolysis with alteplase and edaravone on cerebral hemodynamics and T lymphocyte level in patients harboring acute cerebral infarction.There involved a total of 118 patients with acute cerebral infarction from November 2017 to May 2019 in our hospital were randomly divided into 2 groups: the observation group (59 patients were treated with intravenous thrombolysis with alteplase combined with edaravone) and the control group (59 patients were treated with intravenous thrombolysis of alteplase). The clinical effect, neurological function, cerebral hemodynamic index, T lymphocyte level, oxygen free radical scavenging level and oxidative stress index of the 2 groups were observed and compared.Before the treatment, there were no significant differences in neurological function, cerebral hemodynamic indexes, T-lymphocyte level, oxygen free radical scavenging level and oxidative stress indexes between the 2 groups (P > .05). After the treatment, the neurological function, cerebral hemodynamic indexes, T-lymphocyte level, oxygen free radical scavenging level and oxidative stress indexes of the 2 groups were significantly improved. In addition, the observation group exerted greater beneficial effect in terms of the clinical effect, neurologic function, cerebral hemodynamic index, T lymphocyte level, oxygen free radical scavenging level and oxidative stress index than those of the control group (P < .05).The intravenous thrombolysis with alteplase and edaravone is effective in the treatment of acute cerebral infarction, which also provides better results in terms of improving the clinical efficacy and prognosis of patients and might be an alternative option for clinical practice.


Magnetic resonance metrics to evaluate the effect of therapy in amyotrophic lateral sclerosis: the experience with edaravone

Eugenio Distaso, Giammarco Milella, Domenico Maria Mezzapesa, Alessandro Introna, Eustachio D'Errico, Angela Fraddosio, Stefano Zoccolella, Franca Dicuonzo, Isabella Laura Simone
PMID: 33655342   DOI: 10.1007/s00415-021-10495-9

Abstract

Edaravone was approved as a new treatment for amyotrophic lateral sclerosis (ALS), although there are different opinions on its effectiveness. Magnetic resonance (MRI) measures appear promising as diagnostic and prognostic indicators of disease. However, published studies on MRI using to monitor treatment efficacy in ALS are lacking.
The objective of this study was to investigate changes in brain MRI measures in patients treated with edaravone.
Thirteen ALS patients assuming edaravone (ALS-EDA) underwent MRI at baseline (T0) and after 6 months (T6) to measure cortical thickness (CT) and fractional anisotropy (FA) of white matter (WM) tracts. MRI data of ALS-EDA were compared at T0 with those of 12 control subjects (CS), and at T6 with those of 11 ALS patients assuming only riluzole (ALS-RIL), extracted from our ALS cohort using a propensity-score-matching. A longitudinal MRI analysis was performed in ALS-EDA between T6 and T0.
At T0, ALS-EDA showed a cortical widespread thinning in both hemispheres, particularly in the bilateral precentral gyrus, and a reduction of FA in bilateral corticospinal tracts, in comparison to CS. Thinning in bilateral precentral cortex and significant widespread reduction of FA in several WM tracts were observed in ALS-EDA at T6 compared to T0. At T6, no significant differences in MRI measures of ALS-EDA versus ALS-RIL were found.
Patients treated with edaravone showed progression of damage in the motor cortex and several WM tracts, at a six-month follow-up. Moreover, this study showed no evidence of a difference between edaravone and riluzole.


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